molecular formula C20H28N6O3S B5553740 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine

4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No. B5553740
M. Wt: 432.5 g/mol
InChI Key: JRKYMWXLMHRSQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions, intramolecular acylation, and tautomerization processes. A notable method for synthesizing related compounds includes the conjugate additions of amino acids to acetylenic sulfones, followed by cyclization and further modifications to introduce various functional groups such as piperazine (Thomas G. Back & K. Nakajima, 2000). Another approach involves the reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides to yield a series of derivatives, showing the versatility in synthesizing pyrimidine-based compounds (L. Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of related pyrimidine derivatives shows significant variation in dihedral angles between the pyrimidine ring and its substituents, indicating flexibility in spatial orientation that could affect their interaction with biological targets. For instance, variations in the dihedral angles between pyrimidine and phenyl rings have been observed, contributing to different molecular conformations (S. Anthal et al., 2018).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo various chemical reactions, including hydrogen bonding that influences their solid-state packing. These compounds are capable of forming chains and networks in the crystal through C—H⋯O hydrogen bonds, which play a crucial role in their structural stability and interactions (S. Anthal et al., 2018).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure of pyrimidine derivatives are influenced by their molecular structure and hydrogen bonding patterns. For example, the presence of sulfonyl and piperazinyl groups can affect the compound's solubility and crystallinity, which are critical for its application in various fields (S. Anthal et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrimidine derivatives are determined by their functional groups and molecular structure. The sulfonyl group, for instance, can enhance the compound's reactivity towards nucleophilic substitution, while the piperazinyl group may contribute to its basicity and potential for forming salts or complexes (S. Anthal et al., 2018).

Future Directions

Future research on this compound could involve studying its synthesis, its reactions, and its potential uses. For example, it could be studied for potential pharmaceutical applications, given the biological activity of similar compounds .

properties

IUPAC Name

4-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O3S/c1-23-6-8-24(9-7-23)19-15-20(22-16-21-19)25-10-12-26(13-11-25)30(27,28)18-5-3-4-17(14-18)29-2/h3-5,14-16H,6-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKYMWXLMHRSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(3-Methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine

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